molecular formula C44H65Br5N12O2S2 B1682224 Teneligliptin hydrobromide anhydrous CAS No. 906093-29-6

Teneligliptin hydrobromide anhydrous

Cat. No. B1682224
M. Wt: 1257.7 g/mol
InChI Key: LUXIOMHUGCXFIU-MAYGPZJUSA-N
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Description

Teneligliptin hydrobromide anhydrous is a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes . It is chemically known as {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipentahydrobromide hydrate .


Synthesis Analysis

The synthesis of teneligliptin involves the preparation and isolation of new intermediates such as a better reactive nosyl derivative of L-proline methyl ester. This is followed by a stereoselective substituted intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine through SN2-type nucleophilic substitution, and isolation of carboxylic acid derivative by deesterification of intermediate . An improved process for the preparation of Teneligliptin 2.5HBr hydrate salt has also been reported .


Molecular Structure Analysis

Teneligliptin has a unique J-shaped or anchor locked domain structure which gives it high receptor affinity leading to a longer duration of action, maintaining consistent glucose levels throughout the day .


Chemical Reactions Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor. It competitively inhibits human plasma, rat plasma, and human recombinant DPP-4 in vitro, with IC50 values of approximately 1 nM .


Physical And Chemical Properties Analysis

Teneligliptin hydrobromide anhydrous has a molecular weight of 426.58 and a chemical formula of C22H30N6OS. It is soluble in DMSO and water .

Safety And Hazards

Teneligliptin hydrobromide anhydrous is considered toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIOMHUGCXFIU-MAYGPZJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65Br5N12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238219
Record name Teneligliptin hydrobromide anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1257.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teneligliptin hydrobromide anhydrous

CAS RN

906093-29-6
Record name Teneligliptin hydrobromide anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teneligliptin hydrobromide anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENELIGLIPTIN HYDROBROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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